molecular formula C23H20N2O3 B15226591 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B15226591
M. Wt: 372.4 g/mol
InChI Key: DWMADFIHDDPLSD-UHFFFAOYSA-N
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Description

2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a tetrahydrochromene derivative characterized by a fused cyclohexenone ring and a 2-(benzyloxy)phenyl substituent at position 3. This compound belongs to a broader class of 4-aryl-4H-chromenes, which are studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The benzyloxy group at the 2-position of the phenyl ring distinguishes it from analogues with substituents at other positions or with different functional groups.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H20N2O3/c24-13-17-21(22-18(26)10-6-12-20(22)28-23(17)25)16-9-4-5-11-19(16)27-14-15-7-2-1-3-8-15/h1-5,7-9,11,21H,6,10,12,14,25H2

InChI Key

DWMADFIHDDPLSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis of such compounds. This includes optimizing reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds :

2-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (): Substituent: 2-Chlorobenzyloxy at the phenyl 2-position.

2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (): Substituents: 4-Chlorobenzyloxy at phenyl 2-position + 5-chloro on phenyl. Molecular Weight: 441.308 g/mol. Impact: Dual chloro groups increase lipophilicity and may improve membrane permeability.

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (): Substituent: 4-Methoxy group (electron-donating). Impact: Methoxy enhances solubility via polar interactions, as seen in its hydrogen-bonded crystal structure .

UCPH-101 (): Substituent: 4-Methoxyphenyl + naphthalen-1-yl at position 6. Biological Activity: Selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1), highlighting the role of bulky aromatic groups in target specificity.

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Property
Target Compound 2-(Benzyloxy)phenyl 374.40 Baseline activity, moderate lipophilicity
2-(2-Chlorobenzyloxy)phenyl 408.85 Enhanced electrophilicity
2-(4-Chlorobenzyloxy)-5-chlorophenyl 441.31 High lipophilicity, dual halogenation
4-Methoxyphenyl 280.32 Improved solubility
UCPH-101 4-Methoxyphenyl + naphthalen-1-yl 428.45 EAAT1 inhibition (IC₅₀ = 0.6 µM)

Conformational and Crystallographic Differences

  • Cyclohexenone Ring: Adopts a flattened chair conformation in most analogues (e.g., puckering parameters QT = 0.435 Å in ).
  • Dihedral Angles: In the target compound, the benzyloxy group at the phenyl 2-position likely creates steric hindrance, influencing the dihedral angle between the phenyl and chromene rings.

Hydrogen Bonding :

  • Intermolecular N–H⋯N and N–H⋯O bonds form layered or corrugated crystal structures (e.g., ).
  • Methoxy or hydroxyl groups ( ) introduce additional H-bonding sites, altering packing efficiency.

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